tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 6-azaspiro[3.4]octane-6-carboxylate with an amine source under specific conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran, at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate
Uniqueness
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research .
Properties
IUPAC Name |
tert-butyl 3-amino-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(8-14)5-4-9(12)13/h9H,4-8,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDLFRHCGVVGHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745371 |
Source
|
Record name | tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-30-6 |
Source
|
Record name | tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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